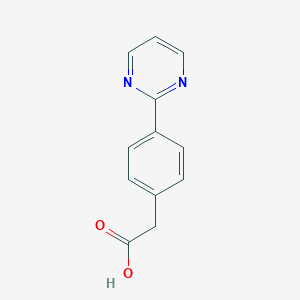

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

Description

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is a phenylacetic acid derivative featuring a pyrimidine ring substituted at the para position of the phenyl group. This structural motif combines the aromaticity of the phenyl ring with the hydrogen-bonding capabilities of the pyrimidine nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-pyrimidin-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(16)8-9-2-4-10(5-3-9)12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQZPWYUYITHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids. For 2-(4-(pyrimidin-2-yl)phenyl)acetic acid, this approach involves:

-

Step 1 : Synthesis of 4-bromophenylacetic acid (1a) via bromination of phenylacetic acid or direct alkylation.

-

Step 2 : Protection of the carboxylic acid group in 1a as a methyl or ethyl ester (1b) to prevent side reactions during coupling.

-

Step 3 : Cross-coupling of 1b with pyrimidin-2-ylboronic acid (2) using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., THF/DMF).

-

Step 4 : Deprotection of the ester (3) under basic conditions (e.g., NaOH/MeOH) to yield the target compound (4).

Reaction Scheme :

Optimization and Challenges

-

Catalyst Selection : Palladium catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) enhance selectivity and yield.

-

Solvent Systems : Mixed solvents like THF/H₂O improve boronic acid solubility and reaction efficiency.

-

Yield : Typical yields range from 60–85%, contingent on boronic acid purity and protection-deprotection efficiency.

Pyrimidine Ring Construction via Cyclocondensation

Biginelli Reaction Adaptations

The Biginelli reaction facilitates pyrimidine synthesis via three-component cyclization. For 2-(4-(pyrimidin-2-yl)phenyl)acetic acid:

-

Step 1 : Condensation of 4-acetylphenylacetic acid (5) with urea (6) and an aldehyde (7) under acidic conditions (e.g., HCl/AcOH) to form dihydropyrimidinones (8).

-

Step 2 : Oxidation of 8 using DDQ or KMnO₄ to aromatize the pyrimidine ring (9).

Reaction Scheme :

Limitations and Modifications

-

Substituent Compatibility : Electron-withdrawing groups on the aldehyde improve cyclization efficiency.

-

Yield : Moderate yields (40–60%) due to competing side reactions during oxidation.

Nucleophilic Aromatic Substitution (NAS)

Halogenated Pyrimidine Intermediates

This method leverages halogenated pyrimidines for coupling with phenylacetic acid derivatives:

-

Step 1 : Synthesis of 2-chloropyrimidine (10) via chlorination of pyrimidin-2-ol.

-

Step 2 : NAS of 10 with 4-mercaptophenylacetic acid (11) in the presence of a base (e.g., K₂CO₃) to form the thioether-linked intermediate (12).

-

Step 3 : Reduction or oxidative cleavage of the thioether to yield the final product (4).

Reaction Scheme :

Critical Considerations

-

Reactivity : Electron-deficient pyrimidines (e.g., nitro-substituted) enhance NAS rates.

-

Yield : 50–70%, limited by thioether stability during oxidation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High selectivity; scalable | Requires boronic acid synthesis | 60–85% |

| Biginelli Cyclization | Single-pot synthesis; modular | Low yields; diastereomer separation needed | 40–60% |

| NAS with Thioether | Avoids transition metals | Multi-step; moderate yields | 50–70% |

Emerging Strategies

Photocatalyzed Coupling

Recent advances in photocatalysis enable Suzuki-Miyaura reactions under milder conditions. For example, [Ir(ppy)₃] as a photocatalyst with Ni co-catalysts facilitates coupling of 4-bromophenylacetic acid esters with pyrimidin-2-ylboronic acids at room temperature. This method reduces side reactions and improves functional group tolerance.

Continuous-Flow Synthesis

Industrial-scale production employs continuous-flow reactors to enhance reaction control and throughput. A representative protocol involves:

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid and its derivatives exhibit promising anticancer properties. In a study involving various cancer cell lines, the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

The compound has shown efficacy in reducing inflammation. Studies have demonstrated its ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its potential for treating inflammatory diseases.

Hypolipidemic Effects

A series of derivatives of related compounds have been evaluated for their hypolipidemic activity. Some derivatives showed significant antihyperlipidemic effects in animal models, highlighting the potential of pyrimidine-containing compounds in managing lipid levels .

Biological Research Applications

Enzyme Inhibition Studies

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural properties allow researchers to explore mechanisms of action for various biological targets, particularly those involved in cancer and metabolic disorders.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of pathogens. It demonstrated broad-spectrum activity, particularly against Gram-positive bacteria, which positions it as a potential candidate for developing new antimicrobial therapies.

Industrial Applications

Synthesis of Complex Molecules

In the field of organic chemistry, 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. This application is crucial for developing novel materials and chemical processes in industrial settings.

Development of Targeted Therapies

The compound's structural characteristics make it valuable in the development of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). These therapies aim to degrade specific proteins involved in disease processes, particularly in cancer treatment .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity Assessment | Significant inhibition of cell proliferation and induction of apoptosis across multiple cancer cell lines. |

| Anti-inflammatory Mechanisms | Reduction of IL-6 and TNF-α levels in macrophage models suggests therapeutic potential for inflammatory diseases. |

| Antimicrobial Efficacy Study | Broad-spectrum antimicrobial activity, especially against Gram-positive bacteria. |

Mechanism of Action

The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Key Findings :

- Piperazine-linked derivatives (e.g., ) exhibit enhanced solubility and binding affinity due to nitrogen-rich motifs.

- Sulfanyl groups (e.g., ) improve metabolic stability but may reduce bioavailability due to higher LogP values.

Phenyl Ring Substitutions

These compounds modify the phenyl group’s substituents while retaining the pyrimidine-acetic acid core.

Key Findings :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase acidity (lower pKa) and enhance binding to polar targets .

- Fluorinated analogs (e.g., ) show improved BBB penetration due to higher lipophilicity.

Additional Functional Groups

These derivatives incorporate heterocycles or extended chains alongside the pyrimidine-phenyl-acetic acid framework.

Key Findings :

- Piperidine esters (e.g., ) demonstrate superior CNS bioavailability, whereas carboxylic acids (e.g., ) favor peripheral targets.

Biological Activity

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid, a compound featuring a pyrimidine ring linked to a phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives often possess significant antibacterial and antifungal properties.

- Anticancer Potential : Certain derivatives of pyrimidine compounds are known to inhibit cell proliferation by targeting specific protein kinases involved in cancer progression.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid exhibits notable activity against several bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest effective antimicrobial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its potential role in cancer therapy. Research has highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to reduced cell proliferation in cancerous tissues. For instance, studies have shown that derivatives similar to 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid can inhibit CDK4 and CDK6, which are often overactive in various cancers .

The proposed mechanism of action for 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid involves:

- Enzyme Inhibition : The compound binds to the active sites of specific kinases, preventing their phosphorylation activity.

- Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest at the G1/S phase transition, leading to apoptosis in cancer cells.

- Interaction with Biomolecules : The structural features allow it to interact with various biomolecules, modulating their functions and contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrimidine derivatives, including this specific compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of various pyrimidine derivatives, finding that those similar to 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid exhibited promising results against resistant bacterial strains .

- Anticancer Research : In a study focusing on cancer treatment, researchers found that analogs of this compound effectively inhibited CDK activity in vitro, leading to a significant reduction in cellular proliferation rates in breast cancer cell lines .

- Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that compounds with similar structures could modulate pathways involved in inflammation and cancer progression, suggesting broader therapeutic applications beyond antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid?

- Answer : The synthesis can involve coupling reactions such as Suzuki-Miyaura cross-coupling to attach the pyrimidine ring to the phenylacetic acid backbone. For example, 4-bromophenylacetic acid derivatives may react with 2-pyrimidinylboronic acid under palladium catalysis . Post-functionalization steps, including acid deprotection or amidation, should be optimized using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment .

Q. How can NMR spectroscopy be optimized for structural characterization of this compound?

- Answer : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic proton signals from the pyrimidine and phenyl rings. Assign peaks via 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly for the acetic acid moiety (δ ~3.5–4.0 ppm for CH2 and δ ~12–13 ppm for COOH). Compare with PubChem data for analogous structures (e.g., diethylamino-phenyl-acetic acid) to validate assignments .

Q. What analytical techniques are critical for purity assessment and impurity profiling?

- Answer : Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to identify byproducts such as sulfonamide derivatives or incomplete coupling intermediates. Reference impurity databases (e.g., MM0002.31) to flag common contaminants like pyrimidine-ring oxidation products .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve crystal packing ambiguities in this compound?

- Answer : Collect high-resolution data (≤1.0 Å) using synchrotron sources to resolve disorder in the pyrimidine ring. Refine with SHELXL, applying restraints for bond lengths/angles and using the SQUEEZE algorithm to model solvent-accessible voids . Compare with the monoclinic P21/c space group parameters (e.g., a = 6.5722 Å, b = 22.4650 Å) from analogous sulfanyl-acetic acid derivatives .

Q. What strategies address discrepancies between computational and experimental NMR chemical shifts?

- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts, then adjust for solvent effects using the IEF-PCM model. Cross-validate with experimental data via statistical metrics (e.g., R² > 0.95). For outliers, consider tautomeric equilibria or hydrogen-bonding interactions affecting the pyrimidine ring .

Q. How does the pyrimidine ring influence coordination chemistry in metal-organic frameworks (MOFs)?

- Answer : The pyrimidine N-atoms act as Lewis bases, enabling coordination to transition metals (e.g., Cu(II), Zn(II)) to form 1D chains or 2D networks. Study ligand geometry via single-crystal diffraction and compare with reported structures (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to assess bond-length variations and supramolecular interactions .

Q. What mechanistic insights explain regioselective functionalization of the phenylacetic acid moiety?

- Answer : Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots on the phenyl ring. Experimental validation via bromination or nitration reactions under controlled conditions (e.g., HNO3/H2SO4 at 0°C) can confirm para-substitution trends driven by the electron-withdrawing pyrimidine group .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

- Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersive/polar/hydrogen-bonding contributions. For example, low solubility in hexane (δ ~14.9 MPa¹/²) vs. moderate solubility in DMF (δ ~24.8 MPa¹/²) reflects the compound’s polarizable aromatic system .

Q. What optimization strategies improve yield in multi-step syntheses?

- Answer : Use design of experiments (DoE) to vary reaction parameters (temperature, catalyst loading). For Pd-mediated couplings, optimize ligand-to-metal ratios (e.g., 1:1 Pd(OAc)2:XPhos) and degassing protocols to suppress side reactions. Track intermediates via LC-MS to identify yield-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.